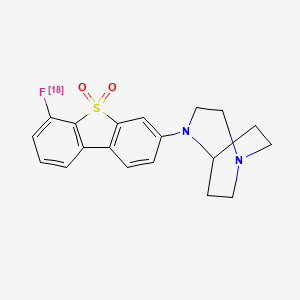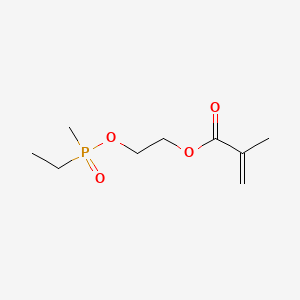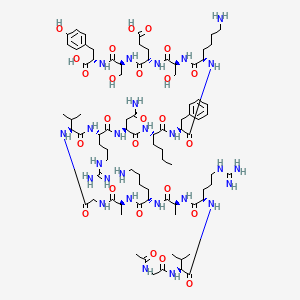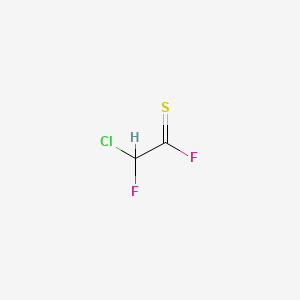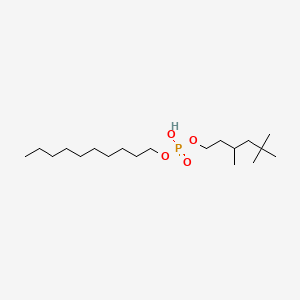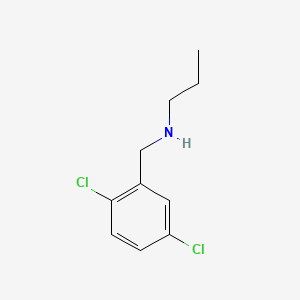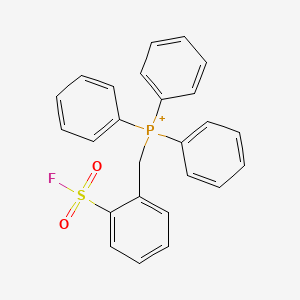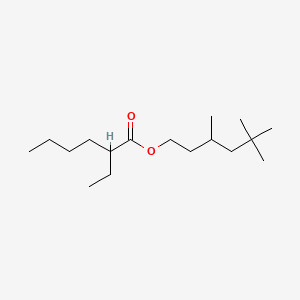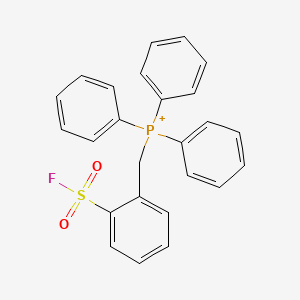
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound that features a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with benzenesulfonyl fluoride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride exerts its effects involves the interaction of the triphenylphosphoranyl group with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like human neutrophil elastase, preventing the enzyme from catalyzing its substrate . This interaction often involves the formation of a covalent bond between the compound and the enzyme, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the triphenylphosphoranyl group, making it less versatile in certain chemical reactions.
Triphenylphosphine: Does not contain the benzenesulfonyl fluoride moiety, limiting its applications in enzyme inhibition.
Uniqueness
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the presence of both the triphenylphosphoranyl and benzenesulfonyl fluoride groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both synthetic chemistry and biological research.
Propiedades
Número CAS |
31362-41-1 |
|---|---|
Fórmula molecular |
C25H21FO2PS+ |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |
Clave InChI |
SWDREQUIIHRFDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



